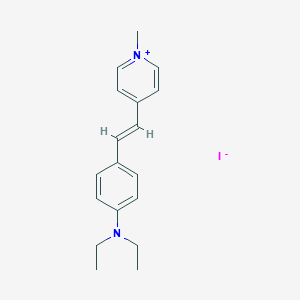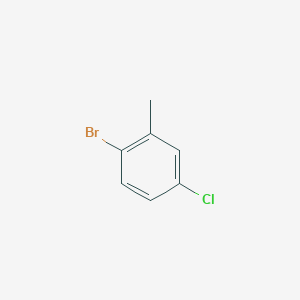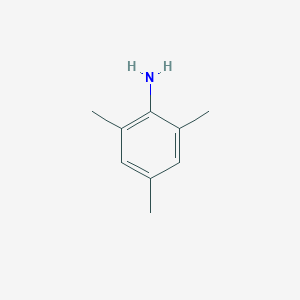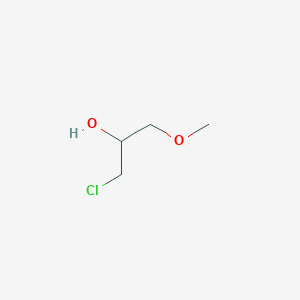
1-氯-3-甲氧基丙-2-醇
描述
1-Chloro-3-methoxypropan-2-ol is an organic compound with the molecular formula C4H9ClO2. It is a clear, faintly yellow oily liquid with a molecular weight of 124.57 g/mol . This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
科学研究应用
1-Chloro-3-methoxypropan-2-ol has several applications in scientific research:
作用机制
Target of Action
It has been used in the synthesis of o-methylganciclovir , an analogue of Ganciclovir, which is known to target viral DNA polymerases .
Mode of Action
As a precursor to o-methylganciclovir, it may contribute to the inhibition of viral dna polymerases .
Result of Action
Its derivative, o-methylganciclovir, displays excellent antiviral activity when tested in vivo against herpes simplex virus type 1 infection in mice .
Action Environment
It is generally recommended to store the compound in a cool, dry place .
生化分析
Biochemical Properties
1-Chloro-3-methoxypropan-2-ol plays a significant role in biochemical reactions. It is involved in the synthesis of O-Methylganciclovir, an analogue of Ganciclovir, which exhibits excellent antiviral activity against herpes simplex virus type 1 . The compound interacts with various enzymes and proteins during its biochemical processes. For instance, it is known to interact with enzymes involved in the synthesis of antiviral agents, facilitating the formation of active compounds that inhibit viral replication .
Cellular Effects
1-Chloro-3-methoxypropan-2-ol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the expression of genes involved in antiviral responses, enhancing the cell’s ability to combat viral infections . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of 1-Chloro-3-methoxypropan-2-ol involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, inhibiting or activating their functions. For example, it can inhibit viral polymerases, preventing the replication of viral DNA . Additionally, 1-Chloro-3-methoxypropan-2-ol can induce changes in gene expression by interacting with transcription factors, leading to the upregulation of antiviral genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Chloro-3-methoxypropan-2-ol change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or light . Long-term studies have shown that 1-Chloro-3-methoxypropan-2-ol can have sustained effects on cellular function, maintaining its antiviral activity over extended periods . Its stability and efficacy may decrease over time if not stored properly .
Dosage Effects in Animal Models
The effects of 1-Chloro-3-methoxypropan-2-ol vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits viral replication . At higher doses, it can cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased antiviral activity .
Metabolic Pathways
1-Chloro-3-methoxypropan-2-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . The compound can affect metabolic flux by altering the levels of specific metabolites within the cell . For example, it can increase the production of antiviral metabolites, enhancing the cell’s ability to combat viral infections .
Transport and Distribution
Within cells and tissues, 1-Chloro-3-methoxypropan-2-ol is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s movement across cellular membranes, ensuring its proper localization within the cell . The compound can accumulate in specific tissues, where it exerts its antiviral effects .
Subcellular Localization
1-Chloro-3-methoxypropan-2-ol exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression . This subcellular localization is crucial for its antiviral activity, as it ensures the compound reaches its target sites within the cell .
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methoxypropan-2-ol can be synthesized through the reaction of 3-chloro-1,2-propanediol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of 1-chloro-3-methoxypropan-2-ol involves the chlorination of 3-methoxypropan-1-ol. This process is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride, followed by purification through distillation .
化学反应分析
Types of Reactions: 1-Chloro-3-methoxypropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 3-methoxypropan-2-ol.
Oxidation Reactions: The compound can be oxidized to form 3-methoxypropan-2-one using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation Reactions: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed:
Substitution Reaction: 3-Methoxypropan-2-ol.
Oxidation Reaction: 3-Methoxypropan-2-one.
相似化合物的比较
- 3-Chloro-1-methoxypropan-2-ol
- 3-Chloro-2-hydroxypropyl methyl ether
- 2-Chloro-1-methoxypropane
Comparison: 1-Chloro-3-methoxypropan-2-ol is unique due to its specific substitution pattern, which allows for selective reactions in synthetic chemistry. Compared to 3-chloro-1-methoxypropan-2-ol, it has a different reactivity profile due to the position of the chlorine atom. This makes it more suitable for certain applications, such as the synthesis of specific pharmaceuticals and industrial chemicals .
属性
IUPAC Name |
1-chloro-3-methoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2/c1-7-3-4(6)2-5/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLYKNXDLNPWGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308186 | |
| Record name | 1-Chloro-3-methoxy-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4151-97-7 | |
| Record name | 1-Chloro-3-methoxy-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-methoxypropan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4151-97-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4151-97-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-3-methoxy-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-methoxypropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-chloro-3-methoxy-2-propanol used as an internal standard for analyzing 3-MCPD and 1,3-DCP?
A: 1-chloro-3-methoxy-2-propanol (CMP) is chemically similar to the analytes of interest, 3-monochloropropane-1,2-diol (3-MCPD) and 1,3-dichloro-2-propanol (1,3-DCP). This similarity leads to comparable behavior during the extraction and analysis process, making it a suitable internal standard. [] Using an internal standard like CMP improves the accuracy and reliability of the analytical method by correcting for variations during sample preparation and analysis. []
Q2: What are the advantages of using the described method with 1-chloro-3-methoxy-2-propanol for analyzing 3-MCPD and 1,3-DCP in food contact materials?
A: The method utilizing 1-chloro-3-methoxy-2-propanol as an internal standard offers high sensitivity, achieving a low limit of detection (LOD) and limit of quantification (LOQ) of 0.4 µg/L and 1.2 µg/L, respectively, for both 3-MCPD and 1,3-DCP. [] This high sensitivity allows for quantification below the legal limits, making it suitable for quality control and regulatory compliance testing of food contact materials. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


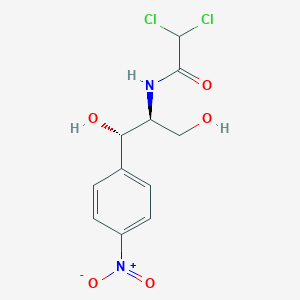
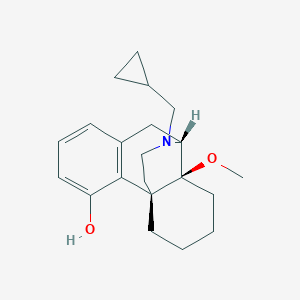



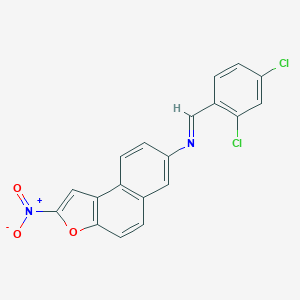

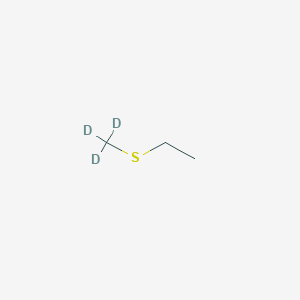
![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)
